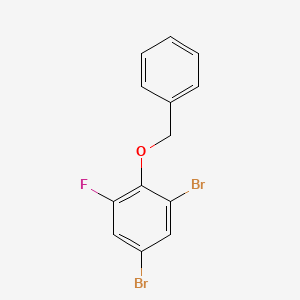

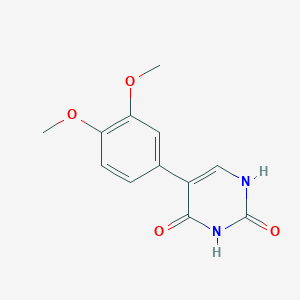

2-(benzyloxy)-1,5-dibromo-3-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(benzyloxy)-1,5-dibromo-3-fluorobenzene” belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group attached to a benzyl group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzyloxy compounds can generally be synthesized through a one-step synthetic procedure, which involves the reaction of primary amines with carbonyl compounds .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be analyzed through X-ray diffraction and computational methods, which provide insights into the stereochemical configuration and electronic properties .Chemical Reactions Analysis

Benzyloxy compounds undergo various chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions, to form complex heterocyclic structures.Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of new compounds with potential applications in drug discovery, such as inhibitors of certain enzymes and other targets. It has also been used in the synthesis of novel materials for use in solar cells and batteries. Additionally, it has been used in the synthesis of fluorescent probes for biological imaging.

Wirkmechanismus

Target of Action

Benzyloxy compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure of the compound and the biological context in which it is used.

Mode of Action

Benzylic compounds are known to undergo various reactions, including nucleophilic substitution and oxidation . The compound’s interaction with its targets could involve similar mechanisms, leading to changes in the targets’ structure or function.

Biochemical Pathways

Benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways . The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Action Environment

The action, efficacy, and stability of 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the compound’s reactivity could be affected by the pH of the environment .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene in lab experiments include its availability, low cost, and ease of handling. It is also a versatile reagent that can be used in a variety of reactions. The main limitation of this compound is its toxicity, which means that it should be handled with caution and protective equipment should be worn when working with it.

Zukünftige Richtungen

Future research on 2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene could focus on its potential applications in drug discovery and development, as well as its potential use in the synthesis of new materials. Additionally, further research could be done to determine the biochemical and physiological effects of this compound, as well as to develop methods for its safe and efficient synthesis. Finally, further research could be done to explore the potential applications of this compound in other fields, such as in the production of agrochemicals, dyes, and pharmaceuticals.

Synthesemethoden

2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene can be synthesized from the reaction of benzyl bromide and 2-fluoro-1,5-dibromobenzene. The reaction is carried out in a solvent such as dichloromethane or toluene at a temperature of 50-60°C. The reaction is complete in approximately two hours and yields a white solid.

Safety and Hazards

Eigenschaften

IUPAC Name |

1,5-dibromo-3-fluoro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2FO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSISNIBKBBIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)

![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)